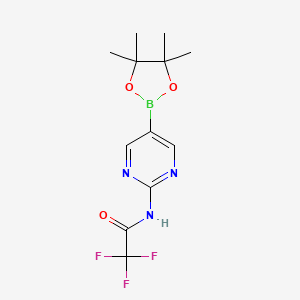

2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide

Description

2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is a boronic ester-containing compound with a pyrimidine core functionalized by a trifluoroacetamide group. This structure combines the electron-deficient nature of the pyrimidine ring with the hydrolytic stability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . The trifluoroacetamide group enhances metabolic stability and bioavailability, which is critical in drug design .

Properties

IUPAC Name |

2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3N3O3/c1-10(2)11(3,4)22-13(21-10)7-5-17-9(18-6-7)19-8(20)12(14,15)16/h5-6H,1-4H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWLIVCPXPFZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675250 | |

| Record name | 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-37-7 | |

| Record name | 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide typically involves a multi-step reaction process. One common method is the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with trifluoroacetic anhydride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

Reduction: : The boronic acid derivative can be reduced to form boronic esters.

Substitution: : The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Trifluoromethyl derivatives.

Reduction: : Boronic esters.

Substitution: : Substituted pyrimidines or other derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Organic Synthesis: : It can be used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: : The presence of fluorine atoms can enhance the biological activity and stability of pharmaceuticals.

Boron Chemistry: : It serves as an intermediate in the preparation of boronic acids and their derivatives, which are important in cross-coupling reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the trifluoromethyl group can enhance binding affinity to biological targets due to its high electronegativity and lipophilicity. The boronic acid derivative can form reversible covalent bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- The pyrimidine core in the target compound provides stronger electron deficiency compared to pyridine () or phenyl () analogues, improving reactivity in cross-coupling reactions .

- The trifluoroacetamide group in the target compound enhances lipophilicity and metabolic stability relative to non-fluorinated acetamides (e.g., ) .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s trifluoroacetamide group reduces aqueous solubility compared to non-fluorinated analogues (e.g., ) but improves hydrolytic stability due to steric shielding of the boronic ester .

- Pyridine-based analogues () exhibit higher solubility and faster hydrolysis but lower metabolic stability in vivo .

Biological Activity

2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is a compound of interest due to its potential biological activities. Its unique structure incorporates a trifluoroacetamide moiety and a pyrimidine ring substituted with a dioxaborolane group, which may contribute to its pharmacological properties.

- Molecular Formula : C11H14BF3N2O3

- Molecular Weight : 322.11 g/mol

- CAS Number : 955376-50-8

Biological Activity Overview

Research indicates that compounds related to pyrimidines exhibit significant biological activities, including anti-cancer and anti-infective properties. The specific compound under study has shown promise in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, certain pyrimidine-based compounds have demonstrated potent inhibitory effects on tumor cell lines with IC50 values in the nanomolar range. The compound may exhibit similar properties due to the structural similarities with other active pyrimidine derivatives.

Table 1: Comparison of IC50 Values of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | |

| Compound B | MCF-7 | 0.87 | |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the trifluoromethyl and dioxaborolane groups may enhance the compound's interaction with biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

In a preliminary study involving similar pyrimidine derivatives:

- Study Design : Compounds were tested against various cancer cell lines to assess cytotoxicity.

- Findings : Several derivatives showed significant cytotoxicity with selective inhibition of cancerous cells over normal cells.

Safety Profile

The safety profile of pyrimidine derivatives is crucial for their development as therapeutic agents. Initial toxicity assessments indicate that many compounds in this class exhibit low toxicity at therapeutic doses. Further studies are needed to establish the safety of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,2,2-trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of pyrimidine rings. Key steps include introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation under inert conditions. Reaction temperatures (e.g., 80–100°C), solvent choice (e.g., THF or DMF), and catalyst systems (e.g., Pd(PPh₃)₄) are critical for yield optimization . Purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate), followed by recrystallization for high-purity crystals .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is essential for confirming substituent positions and boron coordination. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms . For boron-containing intermediates, FT-IR spectroscopy tracks B-O stretching vibrations (~1,350 cm⁻¹) .

Q. What functional groups dictate its reactivity in cross-coupling reactions?

- Methodology : The dioxaborolane moiety enables Suzuki-Miyaura couplings, particularly for constructing biaryl systems. The trifluoroacetamide group influences solubility and electronic effects, moderating reaction rates. Competition experiments show meta-selectivity in C-H borylation when using anionic ligands (e.g., in toluene at 100°C) .

Advanced Research Questions

Q. How does ligand choice affect regioselectivity in C-H borylation reactions involving this compound?

- Methodology : Anionic ligands (e.g., [Bpin]⁻) promote meta-selective borylation of benzylamine derivatives by stabilizing transition states through steric and electronic modulation. Comparative studies with neutral ligands (e.g., PCy₃) show para-dominance, highlighting the need for computational DFT analysis to map energy barriers and orbital interactions . Contradictions in selectivity across substrates (e.g., pyrimidine vs. benzene rings) are resolved by varying ligand-to-catalyst ratios and solvent polarity .

Q. What bioactivity assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Enzyme Inhibition : Fluorescence polarization assays measure binding affinity to kinases or proteases (IC₅₀ values).

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁸F derivatives) track intracellular accumulation via scintillation counting .

- In Vivo Efficacy : Murine models (e.g., xenograft tumors) assess antitumor activity, with LC-MS/MS quantifying plasma pharmacokinetics .

- Data Interpretation : Bioactivity discrepancies (e.g., in vitro vs. in vivo potency) are addressed by adjusting formulation (e.g., PEGylation for solubility) or probing metabolic stability via liver microsome assays .

Q. How can computational modeling resolve contradictions in reaction mechanisms or bioactivity data?

- Methodology :

- Reaction Pathways : Density Functional Theory (DFT) calculates transition-state geometries for competing pathways (e.g., oxidative addition vs. transmetallation in cross-coupling) .

- Molecular Dynamics (MD) : Simulates protein-ligand interactions to rationalize unexpected binding modes observed in crystallography .

- QSPR Models : Predicts solubility or toxicity using descriptors like logP and topological polar surface area (TPSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.